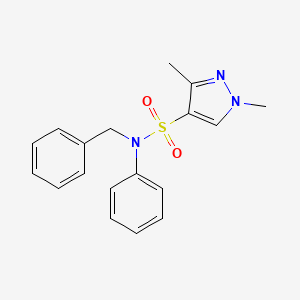

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Description

N-Benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with 1,3-dimethyl groups and a sulfonamide moiety bearing benzyl and phenyl substituents. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are known for their roles as enzyme inhibitors, antibacterials, and antitumor agents.

Properties

IUPAC Name |

N-benzyl-1,3-dimethyl-N-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-15-18(14-20(2)19-15)24(22,23)21(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMIUDQDVLMVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with benzylamine and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has shown potential as a lead compound in drug development. Its structure can be modified to improve pharmacokinetic properties. Notably, it has been investigated for its inhibitory effects on various enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group is known to interact with active sites of enzymes, potentially leading to the development of new enzyme inhibitors.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Biological Research

In biological studies, this compound serves as a probe for understanding molecular interactions:

- Receptor Binding Studies : Its ability to modulate receptor signaling pathways makes it valuable in studying receptor-ligand interactions .

- Antileishmanial Activity : A study highlighted the effectiveness of pyrazole derivatives against Leishmania species, indicating that modifications to the sulfonamide structure can enhance antileishmanial activity .

Industrial Applications

This compound is also utilized in the industrial sector:

- Agrochemicals : It serves as an intermediate in the synthesis of various agrochemicals due to its stability and reactivity .

- Dyes and Specialty Chemicals : The compound's unique chemical properties make it suitable for use in producing dyes and other specialty chemicals.

Anticancer Activity Evaluation

A study evaluated the cytotoxicity of various pyrazole derivatives against human colorectal carcinoma cell lines (HCT116). The results are summarized in Table 1 below:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 5.85 | Moderate |

| Standard Drug (5-FU) | 9.99 | High |

This table illustrates that while this compound shows promising anticancer activity, it is less potent than established drugs like 5-FU.

Antileishmanial Activity Profile

The effectiveness of this compound against Leishmania species was assessed with results shown in Table 2:

| Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |

|---|---|---|

| Compound A (Similar Structure) | 0.059 | 0.070 |

| N-benzyl derivative | TBD | TBD |

This data highlights the potential of pyrazole derivatives in treating leishmaniasis, with ongoing research needed to determine specific IC50 values for N-benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and phenyl groups can enhance the compound’s binding affinity to hydrophobic pockets within the target protein. The overall effect is modulation of the biological pathway associated with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound :

- Core structure : 1H-pyrazole with 1,3-dimethyl substituents.

- Sulfonamide substituents : N-Benzyl and N-phenyl groups.

- Key features : Aromaticity (benzyl/phenyl), steric bulk, and moderate lipophilicity.

Similar Compounds :

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring. Sulfonamide substituent: N-Methyl group. Melting point: 175–178°C.

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS 7167-25-1, ):

- Core structure : 1H-pyrazole with 4-methylbenzenesulfonamide.

- Substituents : 3-(Trifluoromethyl)benzyl group.

- Key features : Trifluoromethyl group (electron-withdrawing, increases metabolic stability and lipophilicity).

2,3-Dichloro-N,N-dimethyl-benzenesulfonamide (CAS 865664-00-2, ):

- Core structure : Benzenesulfonamide.

- Substituents : 2,3-Dichloro and N,N-dimethyl groups.

- Key features : Chlorine atoms (enhanced acidity of sulfonamide proton), dimethyl groups (reduced solubility).

Physicochemical Properties

The target compound’s lack of polar groups (e.g., -F, -CF₃) suggests lower aqueous solubility compared to fluorinated analogs. Its melting point is unreported but likely lower than Example 53 due to reduced crystallinity from bulky substituents.

Biological Activity

N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic modulation. This article delves into its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves a multi-step organic reaction. A common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride with benzylamine and phenylhydrazine, often facilitated by bases like triethylamine or pyridine to neutralize byproducts. The overall reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the hydrophobic benzyl and phenyl groups enhance binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can modulate receptor activity, affecting signaling pathways linked to cell growth and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrazole compounds can inhibit mTORC1 signaling pathways and induce autophagy in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MIA PaCa-2 | <0.5 | mTORC1 inhibition, autophagy modulation |

| Compound B | HepG2 | <0.7 | Induction of apoptosis |

| N-benzyl... | Various (general) | TBD | Enzyme inhibition |

Anti-inflammatory Activity

Preliminary studies suggest that pyrazole derivatives may also possess anti-inflammatory properties by modulating nitric oxide production and cytokine release in immune cells .

4. Case Studies

A study focusing on related pyrazole compounds demonstrated their ability to disrupt autophagic flux while enhancing basal autophagy levels in nutrient-deprived conditions. This dual action suggests a potential therapeutic avenue for targeting solid tumors under metabolic stress .

In another investigation, compounds with similar structures were evaluated for their effects on various cancer types including breast and prostate cancers. These studies highlighted the potential for selective targeting of cancer cells while sparing normal tissues .

5. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in cancer therapy and enzyme modulation. Ongoing studies are needed to elucidate its precise mechanisms and therapeutic potential fully.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-1,3-dimethyl-N-phenyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Electrophilic aromatic substitution for pyrazole ring formation.

- Nucleophilic sulfonamide coupling between activated sulfonyl chlorides and benzylamine derivatives.

- Microwave-assisted synthesis or continuous flow chemistry to enhance reaction efficiency and purity (yields >75%) . Critical parameters include temperature control (60–100°C), anhydrous conditions, and catalysts like K₂CO₃ for deprotonation .

Q. How is structural purity validated for this compound?

Key characterization techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- Infrared (IR) Spectroscopy : Identification of sulfonamide (-SO₂NH-) and pyrazole ring vibrations .

Q. What are the primary chemical properties influencing reactivity?

- Electronic effects : Electron-withdrawing sulfonamide group increases electrophilicity at the pyrazole C-4 position.

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophobic benzyl/phenyl groups.

- Stability : Degrades under strong acidic/basic conditions via sulfonamide hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize twinning artifacts.

- Refinement : SHELXL software for anisotropic displacement parameters and hydrogen bonding network analysis.

- Validation : R-factor < 0.05 and electron density maps confirming absence of disorder .

Q. What computational methods predict biological target interactions?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactive sites.

- Molecular Docking : Autodock Vina or Schrödinger Suite for binding affinity estimation with enzymes (e.g., cholinesterases).

- Molecular Dynamics (MD) : Solvent-accessible surface area (SASA) analysis to assess membrane permeability .

Q. How to address contradictions in bioactivity data across studies?

- Dose-response curves : Validate IC₅₀ values using standardized assays (e.g., cholinesterase inhibition with Ellman’s reagent).

- Cellular vs. enzymatic assays : Differentiate membrane permeability effects (e.g., MDCK cell monolayers) from intrinsic activity.

- Meta-analysis : Cross-reference PubChem BioAssay data and crystallographic binding modes to resolve discrepancies .

Q. What strategies improve selectivity in derivatization?

- Regioselective functionalization : Protect the sulfonamide group with Boc anhydride before modifying the pyrazole ring.

- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted bioactivity .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Microwave-assisted | 82 | 98 | 100°C, 20 min, DMF | |

| Continuous flow | 78 | 97 | 80°C, 15 min, THF | |

| Conventional heating | 65 | 95 | 12 h reflux, toluene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.